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Introduction
The study of protein kinases, enzymes that catalyze the phosphorylation of proteins, is

fundamental to understanding cellular signaling and disease pathogenesis. The development of

kinase inhibitors is a major focus in drug discovery. While traditional radiometric assays using

³²P-ATP have been a gold standard, concerns over safety, waste disposal, and the limitations

for high-throughput screening (HTS) have driven the development of a variety of non-

radioactive assay methods. This document provides detailed application notes and protocols

for several widely used non-radioactive kinase assays that employ peptide substrates. These

methods offer high sensitivity, robustness, and amenability to automation, making them ideal

for academic research and industrial drug development.

The primary non-radioactive methods covered in this document include:

Luminescence-Based Assays: These assays measure kinase activity by quantifying the

amount of ATP consumed or ADP produced during the kinase reaction.

Fluorescence Resonance Energy Transfer (FRET)-Based Assays: These assays detect the

phosphorylation of a peptide substrate through changes in FRET efficiency.
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Fluorescence Polarization (FP)-Based Assays: These assays measure the change in the

rotational motion of a fluorescently labeled peptide upon phosphorylation and binding to a

larger molecule.

Enzyme-Linked Immunosorbent Assay (ELISA)-Based Assays: These heterogeneous assays

involve the immobilization of a peptide substrate and detection of phosphorylation using a

specific antibody.

Luminescence-Based Kinase Assays
Luminescence-based kinase assays are homogeneous "add-and-read" assays that are well-

suited for HTS. They are based on the enzymatic determination of either the remaining ATP

(kinase activity is inversely proportional to the signal) or the ADP produced (kinase activity is

directly proportional to the signal).

Kinase-Glo® Luminescent Kinase Assay (ATP Depletion)
Principle: The Kinase-Glo® assay quantifies the amount of ATP remaining in solution following

a kinase reaction. The Kinase-Glo® reagent contains luciferase and its substrate, luciferin. In

the presence of ATP, luciferase catalyzes the oxidation of luciferin, generating light. The

luminescent signal is inversely proportional to the amount of kinase activity.[1][2] Different

formulations of the Kinase-Glo® assay are available to accommodate a range of ATP

concentrations.[1][3]
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Workflow for the Kinase-Glo® Assay.

Experimental Protocol: PKA Assay using Kinase-Glo®

This protocol is adapted for a 384-well plate format.

Materials:

PKA (Protein Kinase A) enzyme

Kemptide (LRRASLG) peptide substrate

ATP

Kinase-Glo® Plus Luminescent Kinase Assay Kit (Promega)
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Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

White, opaque 384-well plates

Luminometer

Procedure:

Prepare Reagents:

Prepare a 2X PKA enzyme solution in kinase reaction buffer.

Prepare a 2X Kemptide substrate and 2X ATP solution in kinase reaction buffer.

Prepare serial dilutions of inhibitors (e.g., Staurosporine) in 100% DMSO, then dilute into

the kinase reaction buffer.

Reconstitute the Kinase-Glo® Plus Reagent according to the manufacturer's instructions.

Kinase Reaction:

Add 5 µL of the 2X PKA enzyme solution to each well.

Add 2.5 µL of inhibitor solution or vehicle control (e.g., buffer with DMSO).

Initiate the reaction by adding 2.5 µL of the 2X substrate/ATP mix. The final reaction

volume is 10 µL.

Incubate the plate at room temperature for the desired time (e.g., 30 minutes).

Detection:

Equilibrate the Kinase-Glo® Plus Reagent to room temperature.

Add 10 µL of the Kinase-Glo® Plus Reagent to each well.

Mix briefly on a plate shaker.

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
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Measure luminescence using a plate reader.

Data Analysis:

Calculate the percent inhibition for each inhibitor concentration relative to the no-inhibitor

control.

Plot percent inhibition versus inhibitor concentration and fit the data to a four-parameter

logistic equation to determine the IC₅₀ value.

ADP-Glo™ Kinase Assay (ADP Production)
Principle: The ADP-Glo™ assay measures the amount of ADP produced in a kinase reaction,

which is directly proportional to kinase activity. The assay is performed in two steps. First, the

ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.

Second, the Kinase Detection Reagent is added to convert the ADP to ATP and then measure

the newly synthesized ATP using a luciferase/luciferin reaction.[4][5]
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Workflow for the ADP-Glo™ Assay.
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Experimental Protocol: Generic Kinase Assay using ADP-Glo™

This protocol is adapted for a 384-well plate format.

Materials:

Kinase of interest

Specific peptide substrate

ATP

ADP-Glo™ Kinase Assay Kit (Promega)

Kinase reaction buffer

White, opaque 384-well plates

Luminometer

Procedure:

Prepare Reagents:

Prepare a 2X kinase solution in kinase reaction buffer.

Prepare a 2X substrate and 2X ATP solution in kinase reaction buffer.

Prepare inhibitor dilutions as described for the Kinase-Glo® assay.

Prepare the ADP-Glo™ Reagent and Kinase Detection Reagent according to the

manufacturer's instructions.

Kinase Reaction:

Perform the kinase reaction in a 10 µL final volume as described for the Kinase-Glo®

assay.

Incubate at the optimal temperature and time for the specific kinase.
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Detection:

Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the

remaining ATP.

Incubate for 40 minutes at room temperature.

Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate

the luminescent signal.

Incubate for 30-60 minutes at room temperature.

Measure luminescence.

Data Analysis:

The luminescent signal is directly proportional to the amount of ADP produced and thus to

the kinase activity.

Calculate percent inhibition and determine IC₅₀ values as described for the Kinase-Glo®

assay.

FRET-Based Kinase Assays
FRET-based assays are homogeneous and rely on the distance-dependent transfer of energy

from a donor fluorophore to an acceptor fluorophore. Kinase activity is detected by a change in

the FRET signal upon phosphorylation of a peptide substrate.

Z'-LYTE™ Kinase Assay
Principle: The Z'-LYTE™ assay uses a FRET-based, coupled-enzyme format. The peptide

substrate is labeled with a donor (Coumarin) and an acceptor (Fluorescein) fluorophore. In the

absence of phosphorylation, a development reagent (a protease) cleaves the peptide,

separating the FRET pair and disrupting FRET. Phosphorylation of the peptide protects it from

cleavage by the protease, thus maintaining a high FRET signal. Kinase activity is therefore

proportional to the FRET signal.[6][7][8]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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